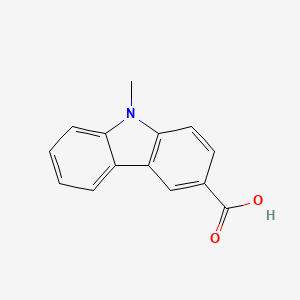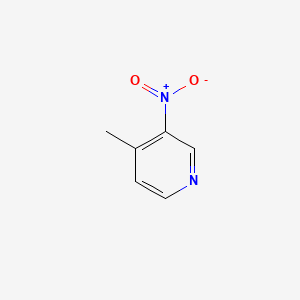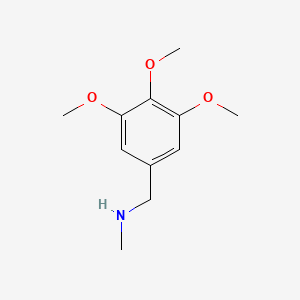
9-Methyl-9H-carbazole-3-carboxylic acid
Übersicht
Beschreibung
9-Methyl-9H-carbazole-3-carboxylic acid is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. Carbazole derivatives are of significant interest due to their potential applications in material science, medicinal chemistry, and supramolecular chemistry. These compounds, including various substituted carbazoles, are known for their versatile and fine-tunable properties, which make them valuable organic building blocks .
Synthesis Analysis
The synthesis of carbazole derivatives can be achieved through various methods. One such method involves a catalytic, high yielding, and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile, which upon hydrolysis yields 9H-carbazole-3,6-dicarboxylic acid . Another study describes a rapid one-pot synthesis method for substituted (9-carbazoly) carboxylic acids using microwave irradiation without a catalyst, which could potentially be adapted for the synthesis of 9-Methyl-9H-carbazole-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by the presence of a carbazole moiety, which can be further functionalized at various positions. For instance, the crystal structures of three 9-[(E)-2-(4-halogenophenyl)vinyl]-9H-carbazoles have been determined, showing large twist angles between the carbazole and benzene planes, which could influence the properties of the molecules . These structural insights are crucial for understanding the behavior and reactivity of 9-Methyl-9H-carbazole-3-carboxylic acid.
Chemical Reactions Analysis
Carbazole derivatives participate in various chemical reactions due to their reactive sites. For example, the reactivity of N-alkyl carbamoylimidazoles has been explored, which could be relevant for the functionalization of carbazole compounds . Additionally, the synthesis and reactivity of 9-phenylcarbazoles have been studied, revealing that the oxidation of these compounds can lead to dimerization, a reaction that might also be applicable to 9-Methyl-9H-carbazole-3-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. For instance, two Cd(II) metal-organic frameworks synthesized from NH-functionalized dicarboxylate ligand 9H-carbazole-2,7-dicarboxylic acid displayed strong blue fluorescence in the solid state and showed high catalytic activity for Knoevenagel condensation . These properties highlight the potential utility of carbazole derivatives in various applications, including as fluorescent materials and catalysts. The antimicrobial activities of some carbazole carboxylic acids have also been tested, showing medium to weak activities , which suggests that 9-Methyl-9H-carbazole-3-carboxylic acid might possess similar biological properties.
Wissenschaftliche Forschungsanwendungen
Bacterial Biotransformation
9-Methyl-9H-carbazole-3-carboxylic acid, along with other 9H-carbazole derivatives, has been studied for its transformation by bacteria. Waldau et al. (2009) explored the biotransformation of this compound using biphenyl-grown cells of Ralstonia sp. strain SBUG 290, which led to the formation of various hydroxylated metabolites. This study highlights the potential of microbial processes in modifying carbazole derivatives for various applications (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Antimicrobial Properties
Carbazole derivatives, including 9-Methyl-9H-carbazole-3-carboxylic acid, have been utilized as precursors for creating new heterocyclic compounds with antimicrobial properties. Salih, Salimon, and Yousif (2016) synthesized various 9H-carbazole derivatives and evaluated their antimicrobial activities, demonstrating the potential use of these compounds in developing new antimicrobial agents (Salih, Salimon, & Yousif, 2016).
Optical and Electronic Applications
The compound has been incorporated into novel materials for optical and electronic applications. Çiçek et al. (2018) synthesized new carbazole Schiff bases, which showed potential as active emissive layers for organic light-emitting diodes (OLEDs) due to their structural and optical properties. This research indicates the significance of carbazole derivatives in advanced material science, particularly in the field of OLEDs (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018).
Polymer Chemistry and Sensing Applications
In the realm of polymer chemistry and sensing, 9-Methyl-9H-carbazole-3-carboxylic acid has been used to develop conjugated polymers with fluorescence sensing characteristics. Qian et al. (2019) reported the synthesis of novel polyaniline derivatives using this compound, which demonstrated excellent fluorescence properties in detecting various acids and amines, showing promise in environmental protection, biosensing, and toxin detection (Qian, Zhang, Liu, & Xia, 2019).
Eigenschaften
IUPAC Name |
9-methylcarbazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-15-12-5-3-2-4-10(12)11-8-9(14(16)17)6-7-13(11)15/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCYYHQXRCUSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346734 | |
| Record name | 9-Methyl-9H-carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-9H-carbazole-3-carboxylic acid | |
CAS RN |
89374-79-8 | |
| Record name | 9-Methyl-9H-carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















